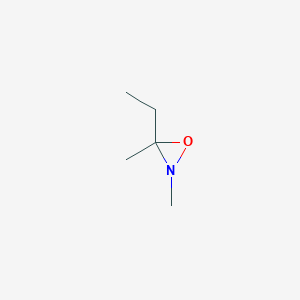

3-Ethyl-2,3-dimethyl-1,2-oxaziridine

Description

Historical Development and Discovery of Oxaziridines

The journey into oxaziridine (B8769555) chemistry began in the mid-1950s. The first synthesis of this novel heterocyclic system was independently reported by the laboratories of William D. Emmons, as well as by Krimm, and Horner and Jürgens. wikipedia.org In 1957, Emmons detailed the synthesis of the first class of these compounds, N-alkyl-substituted oxaziridines. mdpi.comacs.org The classic and still most common method for their preparation involves the oxidation of an imine with a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). mdpi.comacs.org

A significant advancement came in the late 1970s and early 1980s when Franklin A. Davis and his research group developed N-sulfonyloxaziridines. wikipedia.org These reagents proved to be exceptionally stable, aprotic, and neutral electrophilic oxygen transfer agents, which greatly expanded the synthetic utility of the oxaziridine family. researchgate.net The development of chiral versions, often derived from natural products like camphor (B46023), such as camphorsulfonyloxaziridines, was a pivotal moment, enabling their use in asymmetric synthesis. wikipedia.orgnih.gov

While stoichiometric chiral oxaziridines became workhorse reagents, the quest for catalytic efficiency continued. A major breakthrough occurred in 2011 when Jørgensen and coworkers reported the first catalytic enantioselective synthesis of oxaziridines, employing a cinchona-alkaloid-based catalyst. mdpi.comnih.gov Beyond the laboratory, oxaziridines also play a crucial role in industry as key intermediates in the peroxide process for the large-scale production of hydrazine. wikipedia.org

| Milestone | Researcher/Group | Year | Contribution |

| First Report | Emmons; Krimm; Horner & Jürgens | mid-1950s | Initial discovery and synthesis of the oxaziridine ring system. wikipedia.org |

| First N-Alkyl Oxaziridines | Emmons | 1957 | Synthesis of the first class of oxaziridines via imine oxidation. mdpi.comacs.org |

| N-Sulfonyloxaziridines | Franklin A. Davis | late 1970s | Development of stable, electrophilic oxygen transfer agents. wikipedia.org |

| First Catalytic Asymmetric Synthesis | Jørgensen et al. | 2011 | Enantioselective synthesis of oxaziridines using an organocatalyst. mdpi.comnih.gov |

Unique Structural Features and Electronic Nature of the 1,2-Oxaziridine Ring System

The reactivity of oxaziridines is a direct consequence of their unique structure. The three-membered ring is inherently strained, which contributes to the weakness of the nitrogen-oxygen single bond. wikipedia.orgmdpi.comignited.in This weak N-O bond is the lynchpin of oxaziridine chemistry, allowing the molecule to act as an efficient transfer agent for either an oxygen or a nitrogen atom. mdpi.comignited.in

A defining characteristic of the oxaziridine ring is the high energy barrier to nitrogen inversion, which can range from 100 to 130 kJ/mol for certain derivatives. wikipedia.org This resistance to pyramidal inversion means that the nitrogen atom can be a stable stereocenter, allowing for the isolation of enantiomerically pure oxaziridines where the chirality is solely due to the configurationally stable nitrogen. wikipedia.org

The electronic nature of the substituents on the nitrogen and carbon atoms significantly modulates the ring's reactivity.

N-Substituent Effect: Electron-withdrawing groups on the nitrogen, such as a sulfonyl group (–SO₂R), enhance the electrophilicity of the oxygen atom, making these compounds (like Davis reagents) powerful oxygen transfer agents. mdpi.comignited.in Conversely, small substituents on the nitrogen, such as hydrogen or alkyl groups, favor nitrogen atom transfer. wikipedia.orgmdpi.com

Inversion Barrier: The nature of the N-substituent also affects the nitrogen inversion barrier. While N-alkyl oxaziridines have high barriers (25–32 kcal/mol), the introduction of N-acyl or N-alkoxycarbonyl groups significantly lowers this barrier (to ~10 and ~18 kcal/mol, respectively), as conjugation with the carbonyl group stabilizes the planar transition state. acs.orgnih.gov

| Feature | Description | Consequence |

| Three-Membered Ring | High ring strain. | Weakens the N-O bond, making the molecule reactive. wikipedia.orgmdpi.com |

| Weak N-O Bond | The key to reactivity. | Allows for electrophilic transfer of either oxygen or a nitrogen group. mdpi.comignited.in |

| High Nitrogen Inversion Barrier | Resistance to pyramidal inversion at the nitrogen atom. | Allows for the existence of stable chiral nitrogen stereocenters. wikipedia.org |

| N-Substituent Electronics | Electron-withdrawing groups (e.g., -SO₂R) vs. small groups (e.g., -H, -Alkyl). | Dictates whether the oxaziridine acts as an oxygen transfer agent or a nitrogen transfer agent. mdpi.com |

Significance of Chiral Oxaziridines in Advanced Organic Synthesis and Stereoselective Transformations

The advent of chiral oxaziridines, particularly the stable and highly effective N-sulfonyloxaziridines, revolutionized aspects of asymmetric synthesis. researchgate.net These reagents provide a reliable way to introduce chirality into molecules with a high degree of stereocontrol. Their applications are widespread and critical in the synthesis of complex, biologically active molecules. wikipedia.orgnih.gov

Key stereoselective transformations mediated by chiral oxaziridines include:

Asymmetric α-Hydroxylation of Enolates: This is one of the most powerful applications. Chiral oxaziridines, such as Davis's camphorsulfonyl-based reagents, react with prochiral enolates to produce α-hydroxy carbonyl compounds with high enantiomeric excess. wikipedia.orgignited.in This method was famously employed as a key step in the total syntheses of the complex anticancer agent Taxol by the Holton and Wender groups. wikipedia.orgignited.in

Asymmetric Oxidation of Sulfides: Chiral oxaziridines are highly effective for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides, which are valuable synthetic intermediates and chiral auxiliaries. rowan.edu

Asymmetric Epoxidation of Alkenes: While less common than other methods, certain electron-deficient chiral oxaziridines can be used for the asymmetric epoxidation of alkenes. researchgate.net

Nitrogen Transfer Reactions: Chiral N-unsubstituted or N-acylated oxaziridines can be used for the electrophilic amination of nucleophiles, including carbanions and amines, to form new C-N or N-N bonds stereoselectively. wikipedia.orgrowan.edu

The utility of these reagents is underscored by their commercial availability and their role in constructing key chiral centers in pharmaceuticals, such as the proton pump inhibitors (R)-Rabeprazole and (R)-Lansoprazole. guidechem.com

Overview of Current Academic Research Trajectories for Oxaziridine Derivatives

Research into oxaziridine chemistry continues to evolve, pushing the boundaries of their synthetic applications. While their role as stoichiometric oxidants is well-established, current research is heavily focused on developing novel catalytic and more complex transformations. mdpi.comresearchgate.net

Emerging areas of investigation include:

Catalytic Asymmetric Reactions: A primary goal is to move from stoichiometric chiral reagents to catalytic systems. This includes the development of new chiral catalysts that can use achiral oxaziridines, or systems that generate chiral oxaziridines in situ from an imine and an oxidant in the presence of a catalyst. mdpi.comresearchgate.net

C-H Bond Functionalization: A frontier in organic synthesis is the direct activation and functionalization of C-H bonds. Researchers are exploring the use of oxaziridines, often in combination with transition metal catalysts, for the intramolecular amination of sp³-hybridized C-H bonds, providing a direct route to nitrogen-containing heterocycles. mdpi.comrowan.edu

Novel Rearrangements and Cycloadditions: The strained ring of oxaziridines can be coaxed to undergo novel reaction pathways. Current studies are exploring photochemical rearrangements to generate chiral lactams and transition-metal-catalyzed [3+2] cycloadditions with alkenes or alkynes to produce various five-membered heterocycles. wikipedia.orgmdpi.com

Development of New Reagents: There is ongoing interest in designing and synthesizing new oxaziridine derivatives with unique reactivity profiles. This includes perfluorinated oxaziridines, which show distinct reactivity in hydroxylating unactivated hydrocarbons, and developing new chiral scaffolds to achieve higher selectivity in known transformations. nih.govignited.inresearchgate.net

Oxyamination Reactions: The ability of oxaziridines to deliver both an oxygen and a nitrogen group across a double bond is being exploited in novel transition-metal-catalyzed oxyamination reactions, providing stereocontrolled access to valuable 1,2-aminoalcohols. nih.gov

These research trajectories highlight the enduring versatility of the oxaziridine ring system, promising new and powerful synthetic methods for the future. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,3-dimethyloxaziridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4-5(2)6(3)7-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAFGGWLORHCMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(N(O1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Induction in Oxaziridine Mediated Reactions

Configurational Stability of Nitrogen in Oxaziridines and its Implications for Chirality

A defining characteristic of the oxaziridine (B8769555) ring is the high configurational stability of the nitrogen atom. nih.govwikipedia.org Unlike amines, where rapid pyramidal inversion at the nitrogen center typically prevents the isolation of enantiomers, the strained three-membered ring of an oxaziridine significantly raises the energy barrier for this inversion. nih.gov This barrier is generally high enough to allow for the existence of stable, isolable enantiomers at room temperature. nih.gov

Mechanistic Transition State Models for Stereoselective Transformations

The stereochemical outcome of reactions involving chiral oxaziridines, such as the hypothetical asymmetric oxidation reactions using 3-Ethyl-2,3-dimethyl-1,2-oxaziridine, is determined by the geometry of the transition state. Several models have been proposed to explain the stereoselectivity observed in reactions mediated by this class of compounds.

Open SN2-Type Transition States

In many atom-transfer reactions, particularly the oxidation of nucleophiles like enolates, an open SN2-type transition state is often invoked. In this model, the nucleophile attacks the electrophilic oxygen atom of the oxaziridine in a trajectory that is roughly collinear with the breaking N-O bond. The stereoselectivity of the reaction is dictated by steric interactions between the substituents on the nucleophile and the substituents on the oxaziridine ring. The incoming nucleophile will approach from the least sterically hindered face of the oxaziridine, leading to the preferential formation of one enantiomer of the product. For this compound, the relative sizes of the ethyl and methyl groups on both the carbon and nitrogen atoms would direct the approach of the nucleophile.

Spiro Transition States in Intramolecular Epoxidation

For intramolecular reactions, such as the epoxidation of an olefin tethered to the oxaziridine molecule, a spiro transition state model is often considered. This model proposes a compact, cyclic transition state where the oxygen atom is transferred to the double bond. The stereochemical outcome is controlled by the conformational constraints of the tether and the steric interactions within this spirocyclic arrangement. The most stable transition state, which minimizes steric clashes, will be favored, leading to a high degree of stereoselectivity in the formation of the epoxide.

Concerted, Asynchronous Atom Transfer Processes

Computational and experimental studies on oxaziridine-mediated atom transfer reactions suggest that the process is often concerted but asynchronous. nih.gov This means that bond breaking and bond forming occur in a single step, but not to the same extent at the transition state. Typically, the cleavage of the weak N-O bond is more advanced than the formation of the new bond between the oxygen and the substrate. nih.gov This asynchronicity can influence the geometry of the transition state and, consequently, the stereoselectivity of the reaction. The developing charge and orbital interactions in this asynchronous transition state play a crucial role in determining the facial selectivity of the atom transfer.

Factors Influencing Stereoselectivity

The degree of stereoselectivity achieved in reactions mediated by chiral oxaziridines is influenced by several factors.

Enolate Substitution Patterns and Solution Structures

In the context of α-hydroxylation of carbonyl compounds via their enolates, the structure of the enolate itself is a critical determinant of stereoselectivity. uwindsor.ca The geometry of the enolate (E vs. Z) and the nature of its substituents significantly impact the steric interactions in the transition state. Furthermore, the aggregation state of the enolate in solution, which is influenced by the counterion and the solvent, can also affect the stereochemical outcome. A well-defined and conformationally rigid enolate structure generally leads to higher levels of asymmetric induction. In a hypothetical reaction with this compound, careful selection of the enolate and reaction conditions would be paramount to achieving high stereoselectivity.

Chiral Catalyst Design and Optimization (e.g., DBFOX-Zn(II) Complexes, P-spiro Chiral Triaminoiminophosphoranes)

The development of chiral catalysts is crucial for achieving high enantioselectivity in reactions utilizing prochiral substrates and achiral oxidizing agents. While no studies have been identified that specifically employ this compound with chiral catalysts, the general strategies developed for other oxaziridines are informative.

DBFOX-Zn(II) Complexes: Chiral bis(oxazoline) ligands, such as DBFOX (4,6-bis(4-phenyloxazolin-2-yl)dibenzofuran), in complex with Lewis acidic metals like zinc(II), have proven effective in catalyzing asymmetric hydroxylations. For instance, the Shibata group demonstrated the use of a chiral DBFOX-Zn(II) complex for the enantioselective hydroxylation of 3-substituted-2-oxindoles using a racemic saccharin-derived oxaziridine as the oxidant. mdpi.com This protocol achieved high enantiomeric excesses (up to 97% ee), showcasing the ability of the chiral catalyst to create a stereochemically defined environment around the substrate, thereby directing the approach of the oxidizing agent. mdpi.com

P-spiro Chiral Triaminoiminophosphoranes: These organocatalysts represent a different approach to asymmetric induction. Ooi and coworkers developed a method for the in situ generation of chiral N-sulfonyl oxaziridines. mdpi.com In their system, a P-spiro chiral triaminoiminophosphorane, derived from an amino acid, catalyzes the oxidation of an α-imino ester with hydrogen peroxide as the terminal oxidant to form a chiral N-sulfonyl oxaziridine. mdpi.com This transiently generated chiral oxidant then participates in asymmetric reactions, such as the Rubottom oxidation of silyl (B83357) enol ethers. mdpi.com

Substrate-Controlled vs. Reagent-Controlled Asymmetric Protocols

Asymmetric induction in oxaziridine-mediated reactions can be achieved through two primary strategies: substrate control or reagent control.

Substrate-Controlled Asymmetric Protocols: In this approach, the stereochemical outcome is dictated by a chiral center already present in the substrate. This is often accomplished by attaching a chiral auxiliary to the substrate. For example, the use of chiral auxiliaries like SAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) on ketone substrates has been shown to lead to high diastereoselectivity in α-hydroxylation reactions with N-sulfonyloxaziridines. wikipedia.org Similarly, Evans' chiral oxazolidinones have been employed to achieve high yields and diastereomeric ratios (dr) of 95:5 to 99:1. wikipedia.org The inherent chirality of the substrate directs the oxaziridine to attack a specific face of the molecule. mdpi.com

Reagent-Controlled Asymmetric Protocols: In this strategy, a chiral oxaziridine is used to introduce a new stereocenter into a prochiral substrate. A classic example is the use of camphor-derived N-sulfonyloxaziridines, often referred to as Davis reagents. wikipedia.orgnih.gov These reagents have been extensively used for the asymmetric hydroxylation of prochiral enolates, affording α-hydroxy carbonyl compounds with moderate to high enantiomeric excess. wikipedia.org The stereochemical outcome is determined by the absolute configuration of the chiral oxaziridine. The first synthetically useful method for preparing such chiral N-sulfonyloxaziridines involved the selective oxidation of a camphor (B46023) sulfonic acid-derived imine. nih.gov The steric hindrance of the camphor backbone directs the oxidation to occur from the endo face of the C=N double bond, resulting in a single oxaziridine isomer. nih.gov

Enantiomeric and Diastereomeric Excess in Synthesized Products

The success of an asymmetric reaction is quantified by the enantiomeric excess (ee) or diastereomeric excess (de) of the product. High values of ee and de are desirable, indicating a highly selective transformation. The literature on oxaziridine chemistry provides numerous examples of reactions achieving high levels of stereoselectivity.

In reagent-controlled hydroxylations of enolates using chiral N-sulfonyloxaziridines, enantiomeric excesses can vary but are often synthetically useful. wikipedia.org For instance, the asymmetric oxidation of 2-substituted 1-tetralone (B52770) enolates using a chiral camphorylsulfonyl oxaziridine has been reported to yield products with high enantiomeric purity (93-94% ee). researchgate.net

Catalytic approaches have also yielded impressive results. The aforementioned DBFOX-Zn(II) catalyzed hydroxylation of 3-alkyl and 3-aryl-2-oxindoles resulted in the formation of 3-hydroxy-2-oxindoles with up to 97% ee. mdpi.com In another example, an iron-catalyzed asymmetric aminohydroxylation of olefins using oxaziridines has been shown to produce oxazolidines with good diastereo- and enantioselectivities. mdpi.com

The table below summarizes representative data on enantiomeric and diastereomeric excess achieved in various oxaziridine-mediated reactions, illustrating the high levels of stereocontrol possible with these reagents, although none of the studies specifically utilized this compound.

| Reaction Type | Oxaziridine Type | Substrate Type | Catalyst/Auxiliary | Product Type | ee (%) / dr | Reference |

| α-Hydroxylation | N-Sulfonyl | Ketone Enolate | Evans' Auxiliary | α-Hydroxy Ketone | 95:5 - 99:1 (dr) | wikipedia.org |

| α-Hydroxylation | N-Sulfonyl (racemic) | 3-Aryl-2-oxindole | DBFOX-Zn(II) | 3-Hydroxy-2-oxindole | up to 97% (ee) | mdpi.com |

| α-Hydroxylation | N-Sulfonyl (chiral) | 2-Ethyl-5,8-dimethoxy-1-tetralone | - | α-Hydroxy Tetralone | 93-94% (ee) | researchgate.net |

| Aminohydroxylation | N-Sulfonyl (racemic) | Styrene | Cu(II)-bis(oxazoline) | 1,3-Oxazolidine | up to 87% (ee) | mdpi.com |

| Aminohydroxylation | Chiral | Azlactone | Bis-guanidinium salt | Oxazolidin-4-one | up to 92% (ee) | mdpi.com |

Computational and Theoretical Investigations of 3 Ethyl 2,3 Dimethyl 1,2 Oxaziridine and Oxaziridine Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory, CASSCF, CASMP2)

A variety of quantum mechanical methods have been employed to investigate the properties of oxaziridines. Density Functional Theory (DFT) is a widely used method for exploring the mechanisms of reactions involving these compounds. For instance, DFT calculations have been used to design highly electron-deficient oxaziridines predicted to be viable oxidants for C–H functionalization. acs.org The B3LYP functional, in conjunction with basis sets like 6-311++G(d,p), has been utilized to optimize the structures of oxaziridine (B8769555) and its derivatives, as well as to calculate various quantum chemical parameters. researchgate.netichem.md

Theoretical studies support a two-step mechanism for the formation of oxaziridines from imines via oxidation. acs.orgnih.gov Furthermore, computational methods have been crucial in determining the barriers to nitrogen inversion. For N-alkyloxaziridines, these barriers are high (25–32 kcal/mol), but they are significantly lowered by N-substituents capable of conjugation, such as acyl or alkoxycarbonyl groups. acs.orgnih.gov For example, the inversion barrier for N-Boc-oxaziridines has been calculated to be around 18 kcal/mol. acs.orgnih.gov

Higher-level calculations, such as fourth-order Møller-Plesset perturbation theory (MP4SDTQ) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), have been used to refine energies and investigate subtle stereoelectronic effects in oxygen transfer reactions. wayne.eduepa.gov These methods provide more accurate energy profiles, which are crucial for understanding reaction barriers and transition state geometries. wayne.edu

Table 1: Calculated Barriers to Nitrogen Inversion for Various Oxaziridine Systems

| N-Substituent | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Alkyl | - | 25–32 | acs.orgnih.gov |

| Acyl | - | 10.3 | acs.orgnih.gov |

| Alkoxycarbonyl (Boc) | - | ~18 | acs.orgnih.gov |

| Phosphinoyl | - | ~13 | nih.gov |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational studies have been pivotal in mapping out the potential energy surfaces of reactions involving oxaziridines, allowing for the detailed analysis of reaction mechanisms and the characterization of transition states. acs.orgrsc.org

Oxaziridines can act as either oxygen-transfer or nitrogen-transfer agents, and theoretical studies have been employed to understand the factors governing this chemoselectivity. mdpi.com For the reaction of oxaziridines with methionine, a theoretical investigation revealed that both N-transfer (imidization) and O-transfer (oxidation) pathways proceed through a concerted mechanism. nih.gov A distortion/interaction-activation strain model analysis indicated that the preference for the N-transfer pathway is primarily controlled by the interaction energy, which is favored by orbital interactions at the early stages of the reaction. nih.gov The electronic nature and steric bulk of the substituent on the nitrogen atom play a crucial role; electron-withdrawing groups on the nitrogen facilitate oxygen atom transfer by increasing the leaving group ability of the resulting imine. mdpi.com

Transition state analysis has provided detailed insights into the bond-breaking and bond-forming processes during reactions. For oxygen transfer from N-sulfonyloxaziridines to alkenes, computational studies, in agreement with experimental evidence, point to a concerted, asynchronous transition state. acs.orgnih.gov In this transition state, the cleavage of the N-O bond is more advanced than the formation of the C-O bond. acs.orgnih.gov This leads to a significant buildup of partial negative charge on the nitrogen atom, explaining why electron-withdrawing substituents on the nitrogen enhance reactivity. acs.orgnih.gov DFT calculations have also been used to study the competing mechanisms of the ring expansion of oxaziridines, identifying the C-O bond formation step as both rate-determining and stereoselectivity-determining. rsc.orgresearchgate.net The relatively weak N-O bond is often identified as the most labile bond in the oxaziridine ring. researchgate.netichem.md

Analysis of Ring Strain Energy and Electronic Properties

The reactivity of oxaziridines is intrinsically linked to the strain within the three-membered ring and their unique electronic properties. nih.govwikipedia.org The release of this ring strain is a significant driving force for their atom-transfer reactions. acs.orgnih.gov

The conventional strain energy for the parent oxaziridine has been determined computationally using isodesmic, homodesmotic, and hyperhomodesmotic models. researchgate.net These calculations, performed using methods like SCF, MP2, and DFT with triple-zeta valence quality basis sets, provide a quantitative measure of the inherent strain in the ring system. researchgate.net

The electronic properties of oxaziridines are also a subject of theoretical investigation. The N-substituent has a profound effect on the electronic structure and reactivity. nih.gov DFT calculations have been used to create molecular electrostatic potential maps, which show the charge distribution within the molecule. ichem.md For instance, in methyl-substituted oxaziridines, the methyl group can amplify the negative charge on the oxygen and nitrogen atoms. ichem.md The presence of two electronegative atoms in the strained ring leads to a weak N-O bond, which is key to their function as electrophilic transfer agents for either oxygen or nitrogen. wikipedia.org

Prediction of Reactivity and Stereoselectivity

Theoretical computations have proven successful in both rationalizing and predicting the reactivity and stereoselectivity of oxaziridine-mediated reactions. acs.orgnih.gov By modeling transition states, computational chemists can predict which stereoisomer of a product will be favored. For example, in the asymmetric hydroxylation of prochiral enolates with camphorsulfonyloxaziridine derivatives, the stereoselectivity is often rationalized by an open transition state model where the steric bulk of the substituents dictates the face of approach. wikipedia.org

DFT calculations have been used to design new, highly electron-deficient oxaziridines with enhanced reactivity for challenging transformations like C-H functionalization. acs.org Global reactivity index (GRI) analysis can be used to identify the nucleophilic and electrophilic species in a reaction, helping to predict reactivity. rsc.orgresearchgate.net Furthermore, theoretical models can predict the efficiency of different catalysts for reactions involving oxaziridines by calculating properties like the nucleophilicity index of key intermediates. researchgate.net

Modeling of Reactive Intermediates (e.g., Oxaziridinium Salts, Carbonyl Imines, Radical Anions, Zincate Complexes)

Computational chemistry is a powerful tool for studying the structure and reactivity of transient intermediates that are difficult to isolate and characterize experimentally.

Oxaziridinium Salts: These positively charged species are highly reactive oxygen-transfer reagents. nih.govmdpi.com They can be generated from the corresponding iminium salts and are known to efficiently epoxidize alkenes. acs.orgnih.gov Computational modeling can help to understand their enhanced electrophilicity and reaction pathways. mdpi.commdpi.comnih.gov

Carbonyl Imines: The rearrangement of oxaziridines can lead to the formation of carbonyl imines, which are 1,3-dipoles. Computational studies initially proposed this rearrangement as a thermally allowed, conrotatory electrocyclic ring opening. nih.gov These theoretical predictions also suggested that electron-withdrawing N-substituents would stabilize these elusive intermediates, a hypothesis that was later supported by experimental evidence of their generation and trapping in cycloaddition reactions. nih.gov

Radical Anions: In the presence of single-electron transfer reagents like Cu(I), oxaziridines can undergo reactions via radical mechanisms. wikipedia.org A proposed mechanism for the Cu(I)-catalyzed insertion of an oxaziridine's oxygen atom into C-H bonds involves the formation of a Cu(II)-stabilized radical/anion pair. acs.orgnih.gov Theoretical calculations can model these open-shell species and the subsequent hydrogen atom abstraction and radical recombination steps. acs.org Theoretical studies on the epoxidation of ethylene (B1197577) by oxaziridine also indicate a significant buildup of radical spin density on the reacting carbon and the oxaziridine nitrogen, suggesting a diradical character in the transition state. acs.orgnih.gov

Zincate Complexes: Electrophilic amination of organozinc reagents by N-Boc oxaziridine proceeds without the need for additives. It is suggested that the two heteroatoms in the oxaziridine ring allow for Lewis base activation of the diorganozinc reagent, likely forming a transient zincate complex. researchgate.net Computational modeling can be used to investigate the structure and bonding in such complexes to elucidate the reaction mechanism.

Compound Index

| Compound Name |

|---|

| 3-Ethyl-2,3-dimethyl-1,2-oxaziridine |

| Methionine |

| N-Boc-oxaziridine |

| Camphorsulfonyloxaziridine |

| Ethylene |

Analytical Methodologies for Mechanistic and Stereochemical Research on Oxaziridines

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of oxaziridines. For a hypothetical analysis of 3-Ethyl-2,3-dimethyl-1,2-oxaziridine, both ¹H and ¹³C NMR would be indispensable.

In ¹H NMR, the chemical shifts and coupling constants of the protons associated with the ethyl and methyl groups would provide crucial information about the connectivity of the molecule. The diastereotopic protons of the ethyl group's methylene (B1212753) (CH₂) unit, in particular, would be expected to exhibit distinct chemical shifts and a geminal coupling constant, further split by the adjacent methyl protons. The relative stereochemistry of the substituents on the oxaziridine (B8769555) ring could be inferred from through-space interactions observable in Nuclear Overhauser Effect (NOE) experiments. For instance, irradiation of the N-methyl group might show an NOE enhancement to either the C-methyl or the C-ethyl group, depending on their relative orientation (cis or trans).

¹³C NMR spectroscopy would complement the proton data by providing the chemical shifts for each unique carbon atom. The carbon atom of the oxaziridine ring is typically found in a specific region of the spectrum, and its chemical shift would be influenced by the nature of the substituents.

Reaction monitoring by NMR would involve acquiring spectra at various time points during the synthesis of this compound, likely from the corresponding imine (N-(sec-butylidene)methanamine) and an oxidizing agent. This would allow for the observation of the disappearance of reactant signals and the appearance of product signals, enabling the calculation of reaction kinetics and the detection of any intermediates or byproducts.

Table 1: Hypothetical ¹H NMR Data for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-CH₃ | (Predicted range) | s | - |

| C-CH₃ | (Predicted range) | s | - |

| -CH₂-CH₃ | (Predicted range) | q | (Predicted J value) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| Oxaziridine C | (Predicted range) |

| N-CH₃ | (Predicted range) |

| C-CH₃ | (Predicted range) |

| -CH₂-CH₃ | (Predicted range) |

X-Ray Crystallography for Absolute Configuration Determination in Chiral Oxaziridines

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. This compound possesses a chiral carbon atom at the C3 position of the oxaziridine ring. The nitrogen atom can also be a stereocenter due to the high barrier to inversion in many oxaziridines.

To perform X-ray crystallography, a single, high-quality crystal of an enantiomerically pure sample of this compound would be required. The diffraction pattern of X-rays passed through the crystal would be collected and analyzed to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. This would provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry (R or S configuration) at the chiral centers. This technique is particularly powerful for validating stereochemical assignments made by other methods like NMR.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates

The synthesis of oxaziridines often involves reactive intermediates. Advanced spectroscopic techniques can be employed to detect and characterize these transient species. For the formation of this compound, techniques such as stopped-flow spectroscopy or rapid-injection NMR could potentially be used to study the kinetics and mechanism of the oxidation of the corresponding imine.

In cases where photochemical synthesis is employed (e.g., rearrangement of a nitrone), time-resolved spectroscopy, such as transient absorption spectroscopy, could be used to observe the excited states and short-lived intermediates involved in the formation of the oxaziridine ring. These advanced methods provide insights into the reaction pathways that are not accessible through conventional spectroscopic techniques that only analyze the starting materials and final products.

Broader Research Implications and Future Directions for Oxaziridine Chemistry

Oxaziridines as Strategic Intermediates in the Synthesis of Complex Molecules

The utility of oxaziridines as strategic intermediates is a cornerstone of their application in the synthesis of complex molecules, including natural products. wikipedia.org Their ability to deliver an oxygen atom with high stereoselectivity has been exploited in key steps of major synthetic campaigns. wikipedia.org

A prominent application is the α-hydroxylation of enolates to produce α-hydroxy carbonyl compounds, which are valuable chiral building blocks. researchgate.netorganic-chemistry.org Chiral non-racemic N-sulfonyloxaziridines, often called Davis reagents, are particularly effective for this transformation. wikipedia.orgorganic-chemistry.org This method has been pivotal in the total syntheses of complex molecules like the chemotherapy agent Taxol, where asymmetric α-hydroxylation using camphorsulfonyloxaziridine was a critical step. wikipedia.org

Furthermore, oxaziridines undergo photochemical or transition metal-catalyzed rearrangement reactions to generate lactams. acs.org This transformation serves as an asymmetric equivalent of the Beckmann or Schmidt rearrangement. By taking advantage of the high barrier to nitrogen inversion, which allows for a stable stereocenter at the nitrogen atom, these rearrangements can be directed with high regio- and stereoselectivity. wikipedia.org This methodology has been successfully applied to the asymmetric synthesis of yohimbine (B192690) alkaloids and various peptidomimetics. acs.org

Development of Novel Catalytic Systems for Asymmetric Transformations

While enantiopure oxaziridines are effective stoichiometric reagents for asymmetric synthesis, a significant research focus is the development of catalytic asymmetric transformations involving oxaziridines. mdpi.comnih.gov This approach is more atom-economical and is a key goal in modern synthetic chemistry. mdpi.com

Catalytic systems often involve the in situ generation of a chiral oxaziridine (B8769555) from an imine using an oxidant, catalyzed by a chiral entity. For instance, chiral iminium salts have been employed as organocatalysts in the asymmetric epoxidation of alkenes. mdpi.comresearchgate.net

Another major area is the use of metal catalysts to control the enantioselectivity of reactions where a racemic oxaziridine is the terminal oxidant.

Asymmetric Hydroxylation: Chiral zinc(II) complexes have been used to catalyze the enantioselective hydroxylation of 2-oxindoles with racemic N-saccharin-derived oxaziridines, producing important chiral 3-hydroxy-2-oxindoles with high enantiomeric excess. mdpi.com

Asymmetric Oxyamination: Novel iron(II) and copper(II) bis(oxazoline) complexes have been developed to catalyze the regioselective and enantioselective oxyamination of alkenes using N-sulfonyl oxaziridines. nih.gov This provides a powerful method for creating enantioenriched 1,2-aminoalcohols, with the choice of metal catalyst controlling which regioisomer is formed. nih.gov

Kinetic Resolution: Organocatalytic systems using chiral bisguanidinium salts have been shown to facilitate the asymmetric oxyamination of azlactones. acs.org This process not only produces chiral oxazolin-4-ones but also results in the kinetic resolution of the starting racemic oxaziridine, allowing for the recovery of the unreacted oxaziridine in high enantiopurity. acs.org

Table 2: Examples of Catalytic Asymmetric Reactions Involving Oxaziridines

| Reaction Type | Catalyst System | Substrate Example | Product Class | Reference |

|---|---|---|---|---|

| Asymmetric Hydroxylation | Chiral DBFOX-Zn(II) complex | 3-Aryl-2-oxindoles | 3-Hydroxy-2-oxindoles | mdpi.com |

| Asymmetric Oxyamination | Chiral Iron(II)-bis(oxazoline) | Styrenes | 1,2-Aminoalcohols | nih.gov |

| Kinetic Resolution/Oxyamination | Chiral Bisguanidinium Salt | Azlactones | Oxazolin-4-ones | acs.org |

Exploration of New Reactivity Modes and Synthetic Applications

Research continues to uncover novel modes of reactivity for oxaziridines beyond their classic role as oxygen transfer agents. acs.orgresearchgate.net The specific reaction pathway—oxygen transfer versus nitrogen transfer—can be tuned by the nature of the substituent on the oxaziridine nitrogen. mdpi.com

Nitrogen Transfer: While N-sulfonyl oxaziridines with bulky substituents are excellent oxygen transfer agents, oxaziridines with smaller N-substituents (e.g., N-H, N-alkyl, N-alkoxycarbonyl) can function as electrophilic nitrogen sources. mdpi.com This reactivity is crucial for amination reactions, forming new C-N bonds by transferring the "NR" group to nucleophiles like enolates or amines. mdpi.comnih.gov Recently, Lewis acid-mediated protocols have expanded the scope of this N-transfer capability to a broader range of carbon nucleophiles. researchgate.net

Cycloaddition Reactions: The strained three-membered ring of oxaziridines makes them suitable partners in cycloaddition reactions. wikipedia.org They can undergo [3+2] cycloadditions with various alkenes, alkynes, and heterocumulenes. mdpi.comwikipedia.org These reactions can proceed via cleavage of either the C-O or N-O bond, leading to the formation of diverse five-membered heterocyclic structures such as isoxazolidines and oxazolidin-4-ones. mdpi.com Visible-light photoredox catalysis has emerged as a modern tool to facilitate these cycloadditions under greener conditions. mdpi.com

Radical Rearrangements: In the presence of single-electron transfer reagents like Cu(I) or under UV irradiation, oxaziridines can undergo rearrangements via radical mechanisms. acs.orgwikipedia.org These reactions can initiate intramolecular radical cyclizations, which are powerful methods for generating complex bicyclic amides in a stereodefined manner. acs.org

Advancements Towards Environmentally Benign Oxaziridine Chemistry

The principles of green chemistry are increasingly influencing research into oxaziridine synthesis and application. A key advantage of oxaziridines as oxidizing agents is that the byproduct is a stable imine, which can often be recycled. This contrasts with many traditional oxidants that produce stoichiometric amounts of high-molecular-weight waste. acs.org

Current research directions focus on several key areas to enhance the environmental profile of oxaziridine chemistry:

Catalytic Processes: As discussed, moving from stoichiometric chiral reagents to catalytic systems is a primary goal. This includes developing catalytic cycles where the oxaziridine is regenerated in situ using a greener terminal oxidant, such as hydrogen peroxide or even molecular oxygen. mdpi.com

Greener Solvents: Efforts are being made to replace traditional chlorinated solvents like dichloromethane (B109758) with more environmentally friendly alternatives. google.com

Atom Economy: Designing reactions, such as cycloadditions, that incorporate most or all of the atoms from the starting materials into the final product is a fundamental aspect of green chemistry. mdpi.com The development of N-substituent directed dual reactivity, leading to different heterocyclic products from the same starting materials, showcases the potential for highly efficient and atom-economical transformations. mdpi.com

Alternative Synthesis Methods: New methods for synthesizing oxaziridines are being explored that avoid hazardous reagents. For example, the use of sodium hypochlorite (B82951) as an oxidant in the presence of a phase-transfer catalyst offers a less hazardous alternative to peroxy acids for the synthesis of certain N-sulfonyloxaziridines. google.com

The continued exploration of these areas promises to further establish oxaziridines not only as powerful synthetic tools but also as reagents compatible with the growing demand for sustainable chemical manufacturing. acs.org

Q & A

Q. What advanced statistical methods are suitable for correlating oxaziridine structural features with reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.